Strontium permanganate trihydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

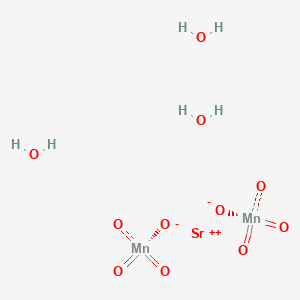

Strontium permanganate trihydrate is a chemical compound with the formula Sr(MnO₄)₂·3H₂O. It is a member of the permanganate family, which are known for their strong oxidizing properties. This compound is characterized by its deep purple color, which is typical of permanganates. This compound is used in various chemical reactions and has applications in scientific research due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

Strontium permanganate trihydrate can be synthesized through a cation-exchange method. In this process, a cation-exchange column loaded with strontium ions is used. An aqueous solution of potassium permanganate is passed through the column, resulting in the formation of strontium permanganate. The compound is then crystallized from the solution to obtain the trihydrate form .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of strontium chloride with potassium permanganate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting solution is then evaporated to obtain the crystalline trihydrate form .

化学反应分析

Types of Reactions

Strontium permanganate trihydrate undergoes various chemical reactions, primarily oxidation and reduction reactions. As a strong oxidizing agent, it can oxidize a wide range of organic and inorganic compounds.

Common Reagents and Conditions

Oxidation Reactions: this compound can oxidize alcohols, aldehydes, and other organic compounds. Common reagents used in these reactions include sulfuric acid and acetic acid.

Reduction Reactions: The compound can be reduced by reducing agents such as hydrogen peroxide and oxalic acid.

Major Products Formed

Oxidation of Alcohols: Produces corresponding aldehydes or ketones.

Reduction of Strontium Permanganate: Produces manganese dioxide and strontium ions.

科学研究应用

Chemistry

Strontium permanganate trihydrate is primarily utilized as an oxidizing agent in several chemical reactions. Its ability to oxidize a wide range of organic and inorganic compounds makes it valuable in:

- Analytical chemistry : Used in titrations and qualitative analysis to determine the presence of various substances.

- Organic synthesis : Facilitates the oxidation of alcohols to aldehydes or ketones.

Biology

In biological research, this compound is employed to study oxidative stress and its effects on cellular systems. Its strong oxidizing properties can induce oxidative damage, allowing researchers to investigate:

- Mechanisms of cellular response to oxidative stress.

- Potential protective agents against oxidative damage.

Medicine

The compound is being investigated for its potential use in antimicrobial treatments due to its strong oxidizing properties. Studies focus on:

- The efficacy of strontium permanganate against various pathogens.

- Mechanisms of action in microbial inhibition.

Industry

In industrial applications, this compound is used for:

- Wastewater treatment : Acts as an oxidizing agent to break down pollutants.

- Synthesis of other permanganate compounds : Serves as a precursor for various chemical syntheses.

Case Study 1: Oxidative Stress Research

A study conducted at a prominent university utilized this compound to induce oxidative stress in cultured cells. The results indicated significant alterations in cellular antioxidant levels, providing insights into the mechanisms of oxidative damage and potential therapeutic interventions.

Case Study 2: Antimicrobial Efficacy

Research published in a medical journal examined the antimicrobial properties of strontium permanganate against common bacterial strains. The findings demonstrated effective bacterial inhibition at certain concentrations, suggesting its potential as a disinfectant or therapeutic agent.

作用机制

The mechanism of action of strontium permanganate trihydrate is primarily based on its strong oxidizing properties. It can transfer oxygen atoms to other compounds, thereby oxidizing them. This process involves the reduction of the permanganate ion (MnO₄⁻) to manganese dioxide (MnO₂) or other lower oxidation states of manganese. The molecular targets and pathways involved in these reactions depend on the specific substrates being oxidized .

相似化合物的比较

Similar Compounds

- Calcium Permanganate Tetrahydrate (Ca(MnO₄)₂·4H₂O)

- Barium Permanganate (Ba(MnO₄)₂)

Uniqueness

Strontium permanganate trihydrate is unique due to its specific hydration state and the size of the strontium ion, which affects its crystal structure and reactivity. Compared to calcium permanganate tetrahydrate, this compound has a different crystal structure and hydration level, which can influence its stability and reactivity. Barium permanganate, on the other hand, lacks crystal water and has different thermal decomposition properties .

生物活性

Strontium permanganate trihydrate (Sr(MnO₄)₂·3H₂O) is a chemical compound notable for its strong oxidizing properties, which have led to its investigation in various biological contexts. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

This compound is characterized by its deep purple color, typical of permanganates, and its ability to act as a potent oxidizing agent. The mechanism of action primarily involves the transfer of oxygen atoms to various substrates, resulting in their oxidation. The reduction of the permanganate ion (MnO4−) typically yields manganese dioxide (MnO2) or lower oxidation states of manganese, depending on the reaction conditions and substrates involved.

1. Oxidative Stress Studies

This compound has been employed in studies investigating oxidative stress, a condition characterized by excessive reactive oxygen species (ROS) that can damage cellular components. Research has shown that this compound can induce oxidative stress in biological systems, making it a valuable tool for studying the effects of oxidative damage on cells.

2. Antimicrobial Properties

The strong oxidizing properties of this compound have led to investigations into its potential as an antimicrobial agent. Preliminary studies suggest that it may effectively inhibit the growth of various pathogenic bacteria due to its ability to generate reactive oxygen species that disrupt microbial cell integrity.

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial efficacy of this compound demonstrated significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound was tested using standard broth micro-dilution assays, revealing minimum inhibitory concentrations (MICs) that indicate its potential utility in clinical settings .

Case Study 2: Oxidative Stress Induction

In a controlled experiment, this compound was used to induce oxidative stress in cultured human cells. The results indicated that exposure led to increased levels of lipid peroxidation and protein carbonylation, markers of oxidative damage. This study highlighted the compound's role as a model for understanding oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

To contextualize the unique properties of this compound, a comparison with similar compounds is presented in the table below:

| Compound | Oxidizing Strength | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | High | Antimicrobial, oxidative stress studies | Strong oxidizer with specific hydration state |

| Calcium Permanganate Tetrahydrate | Moderate | Limited antimicrobial activity | Different hydration level affects stability |

| Barium Permanganate | High | Less explored biologically | Lacks crystal water; different thermal properties |

属性

IUPAC Name |

strontium;dipermanganate;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mn.3H2O.8O.Sr/h;;3*1H2;;;;;;;;;/q;;;;;;;;;;;2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVFVNPODQFFDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Sr+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6Mn2O11Sr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721636 |

Source

|

| Record name | Strontium oxido(trioxo)manganese--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14446-13-0 |

Source

|

| Record name | Strontium oxido(trioxo)manganese--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。